molecular formula C11H7NO3S B7876449 4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid

4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid

Cat. No.: B7876449
M. Wt: 233.24 g/mol
InChI Key: JADHPTURGVNTKZ-UHFFFAOYSA-N
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Description

4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid is a heterocyclic compound that features a unique fusion of thiochromene and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its diverse biological activities. The presence of both sulfur and nitrogen heteroatoms in its structure contributes to its reactivity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiochromene derivatives with nitrile oxides. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and efficiency. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.

    Thiochromene derivatives: Compounds with the thiochromene ring also show comparable reactivity and applications.

Uniqueness

4H-thiochromeno[3,4-d]isoxazole-3-carboxylic acid is unique due to the fusion of thiochromene and isoxazole rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile pharmacophore and broadens its range of applications in medicinal chemistry .

Properties

IUPAC Name

4H-thiochromeno[3,4-d][1,2]oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-11(14)9-7-5-16-8-4-2-1-3-6(8)10(7)15-12-9/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADHPTURGVNTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)ON=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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